4-(4-aminophenyl)-6-chloroquinolin-2-amine
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Overview
Description
4-(4-aminophenyl)-6-chloroquinolin-2-amine is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-aminophenyl)-6-chloroquinolin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with chloroquinoline under specific conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(4-aminophenyl)-6-chloroquinolin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
4-(4-aminophenyl)-6-chloroquinolin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 4-(4-aminophenyl)-6-chloroquinolin-2-amine involves its interaction with specific molecular targets. It can bind to DNA or proteins, thereby inhibiting their function. This compound may also interfere with cellular pathways, leading to cell death in cancer cells or inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloroquinoline: Another quinoline derivative with similar biological activities.
6-Chloro-4-(4-aminophenyl)quinoline: Lacks the amino group at the 2-position but shares similar properties.
4-Aminoquinoline: Known for its antimalarial activity.
Uniqueness
4-(4-aminophenyl)-6-chloroquinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups enhance its reactivity and potential for forming various derivatives .
Properties
Molecular Formula |
C15H12ClN3 |
---|---|
Molecular Weight |
269.73 g/mol |
IUPAC Name |
4-(4-aminophenyl)-6-chloroquinolin-2-amine |
InChI |
InChI=1S/C15H12ClN3/c16-10-3-6-14-13(7-10)12(8-15(18)19-14)9-1-4-11(17)5-2-9/h1-8H,17H2,(H2,18,19) |
InChI Key |
HCWQYZDGLQHDPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC3=C2C=C(C=C3)Cl)N)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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